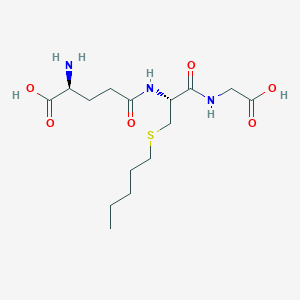
s-Pentylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Pentylglutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Pentylglutathione typically involves the conjugation of glutathione with a pentyl group. This can be achieved through various chemical reactions, including nucleophilic substitution and thiol-ene reactions. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using glutathione S-transferase enzymes. These enzymes facilitate the conjugation of the pentyl group to glutathione, resulting in higher yields and purity. The process is typically carried out in bioreactors under controlled conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
s-Pentylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of this compound.
Scientific Research Applications
s-Pentylglutathione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and thiol chemistry.
Biology: It is studied for its role in cellular redox regulation and detoxification processes.
Medicine: It has potential therapeutic applications in treating oxidative stress-related diseases and as a drug delivery agent.
Industry: It is used in the development of biosensors and as a stabilizing agent in various formulations.
Mechanism of Action
s-Pentylglutathione exerts its effects primarily through its thiol group, which can participate in redox reactions and form disulfide bonds with other molecules. This activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound also interacts with various enzymes, such as glutathione S-transferases, which facilitate its conjugation with other molecules and enhance its detoxification properties.
Comparison with Similar Compounds
Similar Compounds
- s-Hexylglutathione
- s-Butylglutathione
- s-Methylglutathione
Uniqueness
s-Pentylglutathione is unique due to its specific pentyl group, which imparts distinct chemical and biological properties compared to other glutathione derivatives. This uniqueness makes it particularly valuable in studying specific biochemical pathways and developing targeted therapeutic applications.
Properties
CAS No. |
24425-55-6 |
|---|---|
Molecular Formula |
C15H27N3O6S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-pentylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O6S/c1-2-3-4-7-25-9-11(14(22)17-8-13(20)21)18-12(19)6-5-10(16)15(23)24/h10-11H,2-9,16H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11-/m0/s1 |
InChI Key |
AIOKZAFWWVBSMY-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


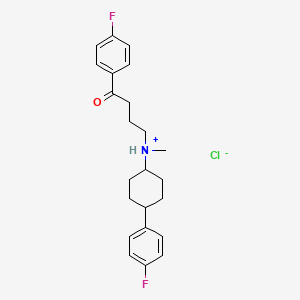
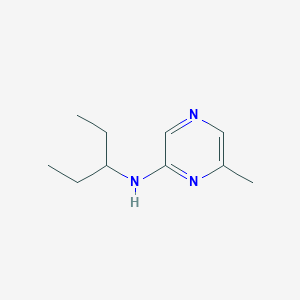
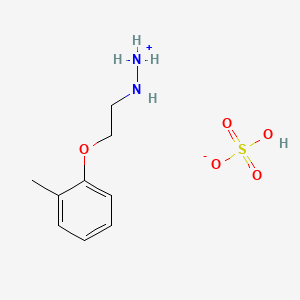
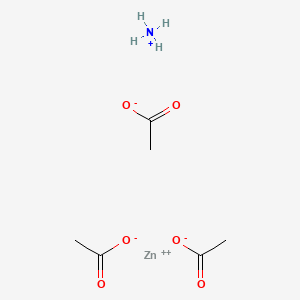
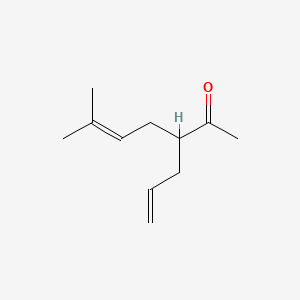

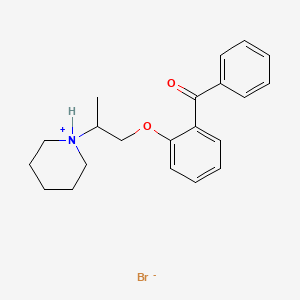
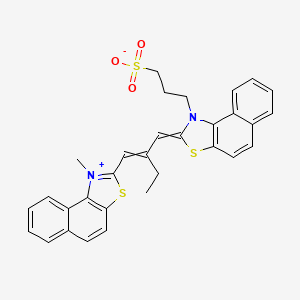
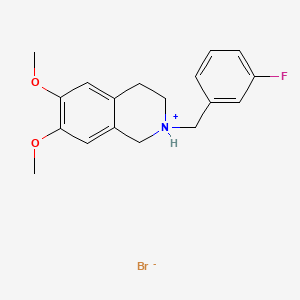
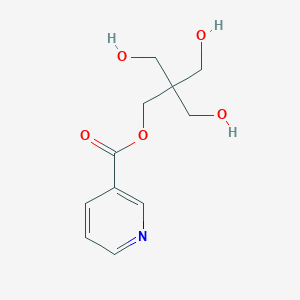
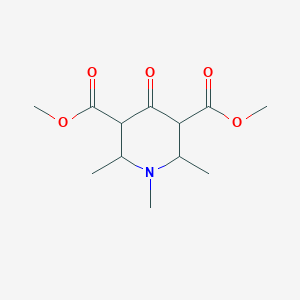
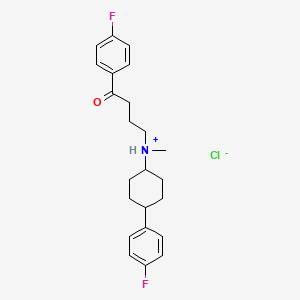
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

